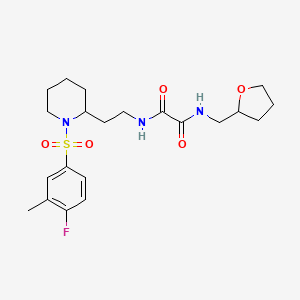![molecular formula C19H18ClNO4S B2499794 1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1705340-97-1](/img/structure/B2499794.png)
1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a spiro[isobenzofuran-1,3’-piperidin] ring system, which is a type of spirocyclic compound where a piperidine ring (a six-membered ring with one nitrogen atom) and an isobenzofuran ring (a fused ring system containing a benzene ring and a furan ring) share a single atom .
Molecular Structure Analysis
The molecular structure analysis of such a compound would involve determining the arrangement of the atoms and the connectivity of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The sulfonyl group is known to participate in various reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would include characteristics such as melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental techniques .Scientific Research Applications
Sigma Ligand Research
The compound has been explored for its potential as a sigma ligand. Research has indicated that similar spiro compounds demonstrate significant affinity and selectivity for sigma 2 binding sites, which can be influenced by the structure and substituents of the compound. This area of research is crucial in understanding receptor interactions and potential therapeutic applications (Moltzen, Perregaard, & Meier, 1995).
Antihypertensive and Diuretic Properties
Studies have been conducted on derivatives of the compound , examining their antihypertensive and diuretic effects. One such study found species-specific diuretic and antihypertensive activities in rats, suggesting potential applications in cardiovascular drug research (Klioze & Novick, 1978).
Central Nervous System Agents
Compounds related to 1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one have been synthesized and evaluated as potential central nervous system agents. These studies were prompted by the recognition of certain moieties common to antidepressants, highlighting potential applications in CNS-related therapeutics (Bauer et al., 1976).
Histamine-3 Receptor Antagonists
Research into spiro compounds, including those structurally similar to this compound, has been conducted in the context of developing histamine-3 receptor antagonists. These compounds have shown promise in exhibiting significant affinities and selectivity, which could be vital in developing treatments for disorders related to these receptors (Becknell et al., 2012).
Antimicrobial Applications
Certain derivatives of this compound have been investigated for their antimicrobial properties, particularly against protozoan parasites. This research opens up avenues for developing new treatments for diseases such as leishmaniasis (Dar et al., 2015).
Imaging Agent for σ1 Receptor
The compound has also been evaluated as a potential SPECT tracer for imaging σ1 receptors, a significant area of research in neurology and pharmacology. This could contribute significantly to the diagnosis and treatment of neurological disorders (Chen et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1'-[(2-chlorophenyl)methylsulfonyl]spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S/c20-17-9-4-1-6-14(17)12-26(23,24)21-11-5-10-19(13-21)16-8-3-2-7-15(16)18(22)25-19/h1-4,6-9H,5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVLSFXXQOPYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)S(=O)(=O)CC3=CC=CC=C3Cl)C4=CC=CC=C4C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2499711.png)
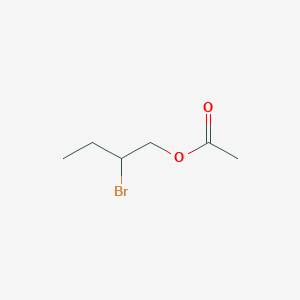
![8-(2-Ethylphenyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2499715.png)
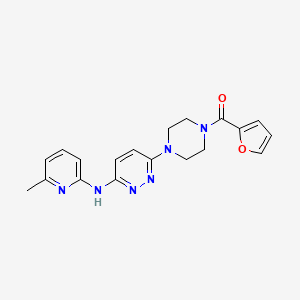
![2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B2499717.png)
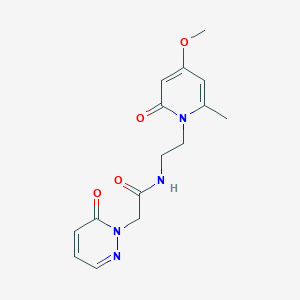
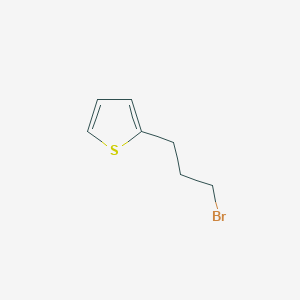

![3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2499723.png)
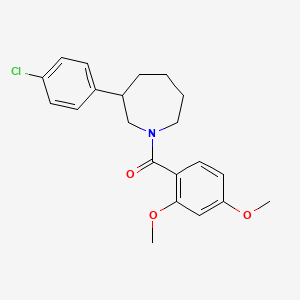
![N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2499727.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B2499728.png)
![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2499731.png)
